2-(3-Iodopropyl)oxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

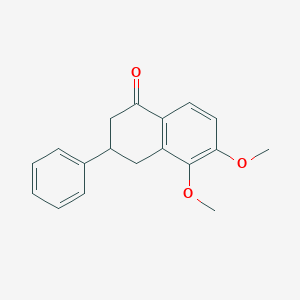

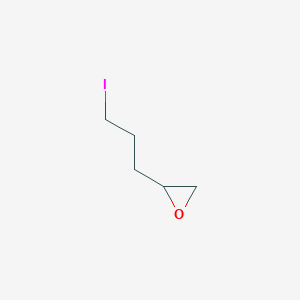

2-(3-Iodopropyl)oxirane is a chemical compound with the molecular formula C5H9IO . It has an average mass of 212.029 Da and a monoisotopic mass of 211.969803 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9IO/c6-3-1-2-5-4-7-5/h5H,1-4H2 . This indicates that the molecule consists of 5 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 1 oxygen atom .Chemical Reactions Analysis

A systematic study on the kinetics and mechanism of ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine is presented . The reaction pathways were examined by the density functional theory (DFT) method at the B3LYP/6-31+G** level .Aplicaciones Científicas De Investigación

Chemical Analysis and Titration

- Direct Titration of Epoxy Compounds: 2-(3-Iodopropyl)oxirane, as an oxirane, is involved in methods for determining the oxirane ring in organic compounds. A method described uses perchloric acid in the presence of a soluble quaternary ammonium bromide or iodide for direct titration of oxiranes, highlighting its relevance in chemical analysis and titration processes (R. Jay, 1964).

Chiral Resolution Reagent

- Chiral Resolution Reagent for α-Chiral Amines: The compound is used in chiral resolution reagents. For instance, a related compound, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, reacts with α-chiral primary and secondary amines, indicating the potential of oxiranes like this compound in chiral resolution (Sergi Rodríguez-Escrich et al., 2005).

Synthesis of Functionalized Alcohols

- Multifunctionalized Homoallylic Alcohols: this compound can participate in the synthesis of highly functionalized homoallylic alcohols, as shown by the use of 3-iodo allenoates for the regioselective ring opening of oxiranes. This approach offers access to various synthetic transformations (Adiseshu Kattuboina et al., 2006).

Iodination in Organic Synthesis

- Iodination of Quinolin-2-ones and Spiro[4,5]trienones: Oxirane compounds like this compound can be involved in iodocyclization processes, as evidenced by a study where PhI(OCOCF3)2 was used for iodocyclization of N-arylpropynamides, leading to iodinated compounds (Ying Zhou et al., 2017).

Pharmaceutical Applications

- Drug Synthesis: this compound is potentially useful in the synthesis of drug molecules. For example, oxetanes, a related class of compounds, have been used in drug-related synthesis for property-modulating effects (Wusheng Guo et al., 2016).

Enzymatic Catalysis

- Enzymatic Resolution of Tertiary Alcohols: Compounds containing an oxirane moiety or an iodo atom, similar to this compound, have been resolved using lipases in high enantioselectivities, indicating their potential in enzymatic catalysis (Same-Ting Chen & Jim-Min Fang, 1997).

Mecanismo De Acción

Análisis Bioquímico

Molecular Mechanism

Oxiranes are known to undergo ring-opening reactions, which could potentially lead to interactions with biomolecules and changes in gene expression

Metabolic Pathways

Oxiranes can be involved in various metabolic pathways, depending on their specific structure and the enzymes they interact with .

Subcellular Localization

Future studies could investigate whether it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

2-(3-iodopropyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO/c6-3-1-2-5-4-7-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTNXHPTAOCBTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2607529.png)

![1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride](/img/structure/B2607531.png)

![7-(4-ethoxyphenyl)-3-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2607532.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2607540.png)

![3-(4-chlorophenyl)-2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4H-chromen-4-one](/img/structure/B2607542.png)

![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2607545.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2607549.png)